Imidazo[1,2-a]pyridine-8-carboximidamide;hydrochloride
Description
Imidazo[1,2-a]pyridine-8-carboximidamide;hydrochloride is a heterocyclic compound that belongs to the imidazopyridine class. This class of compounds is known for its wide range of applications in medicinal chemistry due to its unique structural features and biological activities . Imidazo[1,2-a]pyridine derivatives have been extensively studied for their potential therapeutic applications, including antimicrobial, antiviral, and anticancer activities .
Properties
IUPAC Name |
imidazo[1,2-a]pyridine-8-carboximidamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4.ClH/c9-7(10)6-2-1-4-12-5-3-11-8(6)12;/h1-5H,(H3,9,10);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJSZMIFJPSJFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C(=C1)C(=N)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridine-8-carboximidamide;hydrochloride typically involves multicomponent reactions, condensation reactions, and oxidative coupling . One common method is the condensation of 2-aminopyridines with various aldehydes or ketones, followed by cyclization to form the imidazo[1,2-a]pyridine core . Reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or ethanol .
Industrial Production Methods
Industrial production of imidazo[1,2-a]pyridine derivatives often employs scalable synthetic routes that ensure high yield and purity . These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize waste .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyridine-8-carboximidamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Commonly involves nucleophilic substitution reactions where halogenated derivatives react with nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated imidazo[1,2-a]pyridine derivatives with nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Imidazo[1,2-a]pyridine-8-carboximidamide;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridine-8-carboximidamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors . This interaction can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, resulting in the desired therapeutic effect . For example, some derivatives have been shown to inhibit the activity of kinases involved in cancer cell proliferation .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine-8-carboximidamide;hydrochloride can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyrimidine: Shares a similar core structure but differs in the position of nitrogen atoms, leading to different biological activities.
Imidazo[1,5-a]pyridine: Another related compound with variations in the ring structure, resulting in unique properties and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific structural features and biological activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
